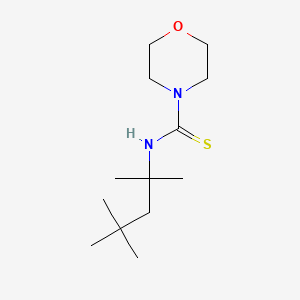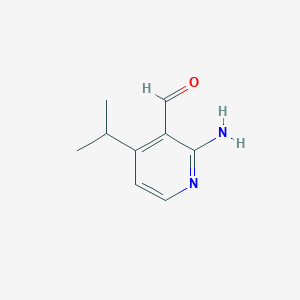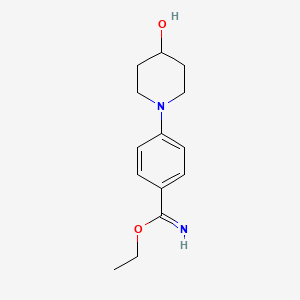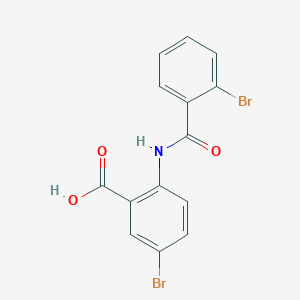
Atracurium; bis(benzenesulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atracurium; bis(benzenesulfonic acid) is a non-depolarizing skeletal muscle relaxant used primarily in anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery or mechanical ventilation . This compound is unique due to its intermediate duration of action and its ability to undergo Hofmann elimination, a process that allows it to be broken down in the body independently of liver and kidney function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Atracurium; bis(benzenesulfonic acid) is synthesized through a multi-step process involving the reaction of R-tetrahydropapaverine with pentanediol diacrylate, followed by dissociation and reaction with methyl benzenesulfonate . The final product is obtained through column chromatography resolution to achieve high purity .
Industrial Production Methods
The industrial production of atracurium; bis(benzenesulfonic acid) involves similar synthetic routes but on a larger scale. The process is optimized for high yield, high conversion rate of raw materials, and high product purity . The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Atracurium; bis(benzenesulfonic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and phosphorus pentoxide . The conditions for these reactions vary but often involve elevated temperatures and specific pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include various derivatives of atracurium; bis(benzenesulfonic acid), such as sulfonamides, sulfonyl chlorides, and esters .
Wissenschaftliche Forschungsanwendungen
Atracurium; bis(benzenesulfonic acid) has a wide range of scientific research applications, including:
Wirkmechanismus
Atracurium; bis(benzenesulfonic acid) exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and thus inhibiting muscle contraction . This antagonism is reversible by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisatracurium besylate: A stereoisomer of atracurium; bis(benzenesulfonic acid) with similar pharmacological properties but a more predictable pharmacokinetic profile.
Vecuronium bromide: Another non-depolarizing neuromuscular blocker with a longer duration of action compared to atracurium; bis(benzenesulfonic acid).
Rocuronium bromide: A non-depolarizing neuromuscular blocker with a rapid onset of action but a shorter duration compared to atracurium; bis(benzenesulfonic acid).
Uniqueness
Atracurium; bis(benzenesulfonic acid) is unique due to its ability to undergo Hofmann elimination, allowing it to be broken down in the body independently of liver and kidney function . This property makes it particularly useful in patients with compromised liver or kidney function .
Eigenschaften
Molekularformel |
C65H84N2O18S2+2 |
|---|---|
Molekulargewicht |
1245.5 g/mol |
IUPAC-Name |
benzenesulfonic acid;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;; |
InChI-Schlüssel |
XXZSQOVSEBAPGS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}methylcarbamate](/img/structure/B12446647.png)
![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)

![N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine](/img/structure/B12446664.png)
![5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)

![Tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride](/img/structure/B12446676.png)


![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446722.png)

![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
